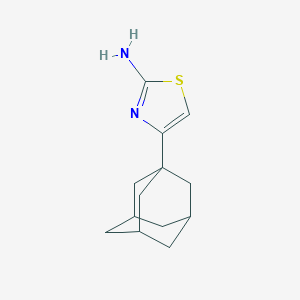

4-(1-Adamantyl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It possesses a small strain energy derived from the fixed chair-form conformations of the fused cyclohexane rings . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

Adamantane derivatives have been synthesized via step-growth and chain-growth polymerizations . For example, N-(1-adamantyl)-4-vinylbenzylamine was synthesized via the reaction of 4-vinylbenzyl chloride and 1-aminoadamantane and polymerized under radical conditions .

Molecular Structure Analysis

The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces . Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .

Chemical Reactions Analysis

Adamantane derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Physical And Chemical Properties Analysis

Adamantane is known for its high thermal stability and low reactivity due to its cage-like structure . It’s also known for its lipophilicity, which can enhance the pharmacokinetics of modified drug candidates .

Wissenschaftliche Forschungsanwendungen

Synthesis of Functional Adamantane Derivatives

The high reactivity of compounds like A-769662 offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Creation of High-Energy Fuels and Oils

The unique properties of adamantane derivatives like A-769662 make them promising candidates for the creation of thermally stable and high-energy fuels and oils .

Wirkmechanismus

Target of Action

The primary target of 4-(1-Adamantyl)-1,3-thiazol-2-amine is the NMDA-type glutamate receptor and dopamine receptors . These receptors play a crucial role in the central nervous system, influencing a variety of functions such as learning, memory, and motor control.

Mode of Action

4-(1-Adamantyl)-1,3-thiazol-2-amine acts as a weak antagonist of the NMDA-type glutamate receptor, increases dopamine release , and blocks dopamine reuptake . This means that it inhibits the action of glutamate, a neurotransmitter that excites neurons and may lead to neurotoxicity if overactivated. At the same time, it enhances the action of dopamine, another neurotransmitter that is involved in reward, motivation, and motor control .

Biochemical Pathways

The compound’s action on NMDA and dopamine receptors influences several biochemical pathways. For instance, it has been shown to inhibit the Wnt/β-catenin pathway , which plays a crucial role in cell growth and differentiation . It also appears to affect the NF-κB pathways , which are involved in immune and inflammatory responses, among other processes .

Pharmacokinetics

Related adamantyl-substituted compounds have been shown to have goodbioavailability and minimal protein binding , suggesting that they can be effectively absorbed and distributed in the body . They are also known to undergo minimal metabolism , which could reduce the risk of drug interactions .

Result of Action

The molecular and cellular effects of 4-(1-Adamantyl)-1,3-thiazol-2-amine’s action include inhibition of cell growth and induction of apoptosis , particularly in cancer cells . This is likely due to its impact on the Wnt/β-catenin and NF-κB pathways, which regulate cell proliferation and survival .

Safety and Hazards

While specific safety data for “4-(1-Adamantyl)-1,3-thiazol-2-amine” is not available, general safety measures for handling adamantane derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Adamantane and its derivatives have promising applications in the field of targeted drug delivery and surface recognition . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is encouraged .

Eigenschaften

IUPAC Name |

4-(1-adamantyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c14-12-15-11(7-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJWJUQLRDIVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

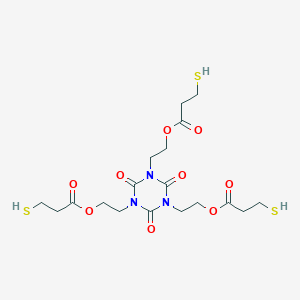

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346924 | |

| Record name | 4-(1-adamantyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Adamantyl)-1,3-thiazol-2-amine | |

CAS RN |

19735-74-1 | |

| Record name | 4-(1-adamantyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19735-74-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.